alpha-(3-Bromophenyl)benzylamine
Description
Contextualization within Alpha-Substituted Benzylamines
Alpha-substituted benzylamines are a well-established class of compounds in organic chemistry. organic-chemistry.org They are recognized for their utility as chiral auxiliaries, which are compounds that can direct the stereochemical outcome of a chemical reaction. This class of amines is also a common structural motif in many biologically active compounds and pharmaceutical agents. organic-chemistry.org The development of efficient synthetic methods to access alpha-substituted benzylamines, such as direct C-H functionalization and reductive amination, has been an active area of research. organic-chemistry.org
Significance as a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
The significance of alpha-(3-Bromophenyl)benzylamine lies in its potential as a versatile synthetic intermediate. The bromine atom on the phenyl ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups. The primary amine group is also a key functional handle for further chemical transformations, including acylation, alkylation, and the formation of imines. These reactions enable the construction of more complex molecular architectures. The compound is described as a "versatile small molecule scaffold," indicating its utility in building a variety of chemical structures. cymitquimica.com
Overview of Key Research Domains and Methodological Approaches
Research involving alpha-substituted benzylamines, and by extension this compound, spans several key domains. A significant area of focus is in medicinal chemistry, where these scaffolds are used to develop novel therapeutic agents. For instance, substituted aryl benzylamines have been investigated as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy.
Methodologically, the synthesis of alpha-aryl benzylamines often involves advanced catalytic processes. These include palladium-catalyzed C(sp³)-H arylation, which allows for the direct formation of a carbon-carbon bond at the alpha position of the amine. Other approaches include the kinetic resolution of racemic benzylamines to obtain enantiomerically pure compounds, which is crucial for the development of chiral drugs.
Interdisciplinary Relevance in Chemical Sciences
The study and application of this compound and related compounds have interdisciplinary relevance. In addition to organic and medicinal chemistry, the properties of such molecules can be of interest in materials science for the development of novel functional materials. The ability to precisely modify the structure of this building block allows for the fine-tuning of its electronic and photophysical properties, which could be exploited in the design of new organic electronic materials or sensors.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂BrN | cymitquimica.com |
| Molecular Weight | 262.15 g/mol | cymitquimica.com |
| IUPAC Name | (3-bromophenyl)(phenyl)methanamine | sigmaaldrich.com |
| CAS Number | 55095-16-4 | researchgate.netsigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Boiling Point | 356.5 ± 27.0 °C at 760 mmHg | sigmaaldrich.com |
| Purity | ≥95% - 97% | cymitquimica.comresearchgate.netsigmaaldrich.com |
| Storage Temperature | 4°C, protect from light | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
(3-bromophenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJBOTWJLJIHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Advancements
Catalytic and Non-Catalytic Synthesis Routes
The construction of the α-(3-bromophenyl)benzylamine framework predominantly relies on catalytic reductive amination strategies and, more recently, on direct carbon-carbon and carbon-nitrogen bond-forming reactions. These methods offer distinct advantages in terms of efficiency, selectivity, and substrate scope.
Reductive Amination Strategies
Reductive amination stands as a cornerstone for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 3-bromobenzaldehyde (B42254), with an amine, benzylamine (B48309), to form an intermediate imine, which is subsequently reduced to the target secondary amine. Various metal catalysts have been developed to facilitate this transformation, each with its own set of advantages.
Nickel catalysts have emerged as a cost-effective and efficient alternative to precious metal catalysts for reductive amination. While specific studies detailing the nickel-catalyzed reductive amination of 3-bromobenzaldehyde with benzylamine are not abundant in publicly available literature, the general applicability of nickel catalysts for the synthesis of primary and secondary amines is well-established. For instance, studies have shown the effectiveness of nickel-based homogeneous catalysts, such as Ni-triphos complexes, in the reductive amination of a wide range of aldehydes and ketones with ammonia (B1221849) or primary amines. These reactions typically proceed under a hydrogen atmosphere and demonstrate good to excellent yields for various substituted benzaldehydes. The reductive amination of benzaldehyde (B42025) with ammonia to produce benzylamine has been studied, highlighting the potential for side products such as benzyl (B1604629) alcohol and imine trimers, which can be minimized by careful control of reaction conditions. researchgate.net The general principle involves the in-situ formation of the imine from 3-bromobenzaldehyde and benzylamine, followed by nickel-catalyzed hydrogenation.
Table 1: Illustrative Nickel-Catalyzed Reductive Amination of Aldehydes
| Aldehyde | Amine | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ammonia | Raney Ni | H₂ | - | - | - |
| Substituted Benzaldehydes | Ammonia | Ni-triphos complex | H₂ | - | - | Good to Excellent |
Note: Specific yield for the direct synthesis of α-(3-Bromophenyl)benzylamine using this method requires further dedicated research.
Copper catalysis offers another avenue for the synthesis of α-(3-bromophenyl)benzylamine via reductive amination. Copper catalysts are known for their utility in various C-N bond-forming reactions. While a direct protocol for the copper-catalyzed reductive amination of 3-bromobenzaldehyde with benzylamine is not explicitly detailed in readily accessible literature, related transformations provide strong evidence for its feasibility. For example, copper-catalyzed three-component reactions involving an aldehyde, an amine, and a suitable third component have been developed for the synthesis of substituted amines. nih.gov Furthermore, copper-catalyzed aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines have been shown to produce chiral secondary benzylamines in good to excellent yields. nih.gov These examples underscore the potential of copper catalysts to mediate the formation of the desired C-N bond in the target molecule. A plausible pathway would involve the initial condensation of 3-bromobenzaldehyde and benzylamine to form the corresponding imine, followed by a copper-catalyzed reduction step.
Table 2: Examples of Copper-Catalyzed C-N Bond Formation for Amine Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Phenol (B47542) | N-sulfonyl aldimine | Cu(OTf)₂/bis(oxazoline) | Chiral secondary benzylamine |
| Styrene | Alkyltrifluoroborate, Urea (B33335) | Cu salt/ligand | Secondary benzylurea |
Note: The application of these systems to the specific synthesis of α-(3-Bromophenyl)benzylamine would require experimental validation.
A well-established and reliable method for the synthesis of secondary amines is the palladium-catalyzed hydrogenation of a pre-formed imine. In the context of α-(3-bromophenyl)benzylamine synthesis, this would involve the initial condensation of 3-bromobenzaldehyde with benzylamine to form N-(3-bromobenzylidene)benzylamine. This imine can then be reduced to the target amine using a palladium catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com The quality and characteristics of the Pd/C catalyst, such as particle size and distribution, can significantly impact the efficiency and selectivity of the hydrogenation. nih.gov This two-step, one-pot approach is often high-yielding and avoids many of the side reactions associated with direct reductive amination. Studies on the hydrogenation of N-benzylideneaniline using palladium(II) complexes have also demonstrated the effectiveness of palladium catalysts in reducing imine bonds. uchile.cl
Table 3: Palladium-Catalyzed Hydrogenation of Imines
| Imine Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure | Yield (%) |
| N-benzylidene(1-phenylethyl)imine | Pd/C (10% w/w) | H₂ | Methanol | 24 | Atmospheric | High |
| N-benzylideneaniline | [PdCl₂(Ph₂PNHPy)] | Formic acid | - | Reflux | - | High |
Note: Specific yield for the hydrogenation of N-(3-bromobenzylidene)benzylamine would be expected to be high based on these related examples.
Direct Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
Recent advancements in organic synthesis have led to the development of direct C-H functionalization reactions, which offer a more atom-economical approach to constructing molecular complexity.
The direct α-C-H arylation of benzylamines presents a modern and efficient strategy for the synthesis of diarylmethylamines. While a specific example for the direct coupling of benzylamine with a 3-bromophenyl source to yield α-(3-bromophenyl)benzylamine is not explicitly documented, the general methodology has been successfully applied to similar systems. For instance, palladium-catalyzed direct ortho-arylation of benzylamines has been achieved. nih.gov More relevantly, regio- and chemoselective Csp³–H arylation of benzylamines at the N-benzylic position has been reported using a synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalytic system. rsc.org This method allows for the coupling of various benzylamines with aryl halides. Another approach involves the palladium-catalyzed benzylic C(sp³)–H carbonylative arylation of azaarylmethyl amines with aryl bromides, which, while introducing a carbonyl group, demonstrates the feasibility of functionalizing the benzylic C-H bond. rsc.org The direct C-H arylation of arenes and heteroarenes promoted by benzylamine itself under thermal or photochemical conditions has also been explored, showcasing the diverse reactivity of benzylamine in C-C bond formation. rawdatalibrary.net
Table 4: Illustrative Direct C-H Arylation Reactions of Benzylamines
| Benzylamine Derivative | Arylating Agent | Catalyst System | Product Type |
| N,N-dimethylbenzylamine | Aryl Iodide | Ir photocatalyst / PhC(O)SH | 1,1-diarylmethylamine |
| Azaarylmethylamine | Aryl Bromide | Pd(dba)₂ / NIXANTPHOS | α-amino aryl-azaarylmethyl ketone |
| Benzylamine | Aryl Iodide/Bromide | Base (KOtBu) | Biaryl |
Note: The direct application of these methods for the synthesis of α-(3-bromophenyl)benzylamine is a promising area for future research.
Multicomponent Reaction (MCR) Protocols
Multicomponent reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a complex product, are highly efficient for synthesizing substituted amines. nih.gov For alpha-(3-Bromophenyl)benzylamine, isocyanide-based MCRs like the Ugi and Passerini reactions are notable.
A plausible Ugi four-component reaction would involve 3-bromobenzaldehyde, benzylamine, a carboxylic acid, and an isocyanide. This one-pot process rapidly generates a complex α-acylamino amide scaffold which, after deprotection or further transformation, can lead to the desired amine.
Similarly, the Passerini three-component reaction can be adapted. For instance, the reaction of 2-bromobenzaldehyde, benzyl isocyanide, and a suitable phenol in the presence of a Lewis base catalyst can yield a 2-phenoxy-2-phenylacetamide (B3382275) derivative. nih.gov While this specific example leads to a more complex structure, the underlying principle of combining an aldehyde, an isocyanide, and a nucleophile in one step demonstrates the power of MCRs in building molecular complexity efficiently.
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is another powerful tool, typically used for synthesizing fused imidazopyridines and related heterocyclic structures which can be seen as advanced derivatives of a simple amine core. rug.nl
Table 1: Examples of Multicomponent Reaction Protocols
| Reaction Name | Reactants | Key Features |
| Ugi Reaction | Aldehyde (3-bromobenzaldehyde), Amine (benzylamine), Carboxylic Acid, Isocyanide | High convergence and atom economy, generates α-acylamino amides. nih.gov |
| Passerini Reaction | Aldehyde (e.g., 2-bromobenzaldehyde), Isocyanide (benzyl isocyanide), Nucleophile (e.g., 2-nitrophenol) | Forms α-acyloxy carboxamides; adaptable for amine synthesis. nih.gov |
| GBB Reaction | Amidine, Aldehyde, Isocyanide | Primarily for heterocycle synthesis but showcases MCR efficiency. rug.nl |
Ullmann Condensation and Related Coupling Reactions
The formation of the crucial carbon-nitrogen bond in this compound can be effectively achieved using metal-catalyzed cross-coupling reactions. While the classic Ullmann condensation—a copper-catalyzed reaction between an amine and an aryl halide at high temperatures—is a traditional method, it has been largely superseded by more versatile and milder palladium-catalyzed techniques. organic-chemistry.org
The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation. wikipedia.org This reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, one could couple 3-bromobenzylamine (B82478) with a phenyl halide or, more commonly, couple benzylamine with a 1-bromo-3-(halomethyl)benzene derivative. The reaction's scope is broad, tolerating a wide variety of functional groups. libretexts.org The choice of ligand (e.g., XPhos, t-BuXPhos) and base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) is critical for optimizing reaction efficiency and yield. organic-chemistry.orgnih.gov
Table 2: Comparison of C-N Coupling Reactions
| Reaction | Catalyst System | Typical Conditions | Advantages |
| Ullmann Condensation | Copper powder or Cu(I) salts | High temperatures (often >150°C) | Classical method, useful for specific substrates. organic-chemistry.org |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) + phosphine ligand (e.g., XPhos, BINAP) | Mild temperatures (e.g., 80-110°C), base (e.g., t-BuONa, Cs₂CO₃) | High functional group tolerance, broad substrate scope, milder conditions. wikipedia.orgnih.govnih.gov |
Functional Group Transformations and Derivatization from Precursors
A common and straightforward approach to synthesizing this compound involves a stepwise sequence of well-established functional group transformations.
Halogenation Followed by Amination
This two-step sequence is a reliable and frequently used method. The synthesis typically begins with a suitable precursor like (3-bromophenyl)methanol. The alcohol's hydroxyl group is first converted into a more reactive leaving group, a halide, by treatment with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This yields the corresponding 3-bromobenzyl chloride or bromide.
In the subsequent step, the activated benzyl halide undergoes a nucleophilic substitution reaction with benzylamine. This amination step directly forms the target secondary amine, this compound. The reaction is typically performed in a suitable solvent and may include a non-nucleophilic base to scavenge the hydrogen halide byproduct.
Addition Reactions to alpha,beta-Unsaturated Systems
The synthesis can also be approached through the conjugate addition of an amine to an α,β-unsaturated system, a process known as the aza-Michael addition. rsc.orgresearchgate.net In a hypothetical route to this compound, one could envision a precursor like (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. The addition of an amine nucleophile to the β-position of this enone system would be the key step. However, this would lead to a β-amino ketone, which would then require subsequent chemical modifications, such as reduction of the ketone, to arrive at the final target structure.
Due to the inherent electronic bias of α,β-unsaturated carbonyls, nucleophilic attack typically occurs at the β-carbon (1,4-addition). beilstein-journals.org While less common, additions to the α-position (anti-Michael addition) are known but often require specific substrates with strong electron-withdrawing groups to alter the regioselectivity. researchgate.net Given the multiple steps and potential for side reactions, this pathway is generally less direct than other available methods for this specific target molecule.
Stereoselective and Asymmetric Synthesis
Since this compound possesses a stereocenter at the benzylic carbon, the synthesis of single enantiomers is of significant interest. Asymmetric synthesis aims to produce one enantiomer in excess over the other, a critical consideration for pharmaceutical applications.
Enantioselective Methodologies
Several strategies exist to achieve the enantioselective synthesis of chiral amines. One common approach is the asymmetric reduction of a prochiral imine, N-(3-bromobenzylidene)-1-phenylmethanamine, which can be formed from 3-bromobenzaldehyde and benzylamine. This reduction can be carried out using chiral catalysts, such as transition metal complexes with chiral ligands or enzyme-based systems, to deliver the hydrogen atom preferentially to one face of the imine, yielding the amine in high enantiomeric excess.
Another powerful method is the enantioselective arylation of benzylamine derivatives. nih.govbris.ac.uk This can be accomplished through transition-metal-free approaches, for example, by using a chiral lithium amide base to deprotonate an N-benzyl urea derivative. The resulting chiral benzyllithium (B8763671) intermediate can then undergo an intramolecular nucleophilic aromatic substitution to form the α,α-diarylmethylamine product with high enantioselectivity. nih.govbris.ac.uk
Catalytic asymmetric additions to imines are also highly effective. For instance, a chiral phosphoric acid can catalyze the addition of various nucleophiles to imines, enabling the enantioselective formation of complex amine structures. nih.gov Although direct examples for this compound are specific, the principles are broadly applicable for creating chiral amine centers.
Table 3: Overview of Enantioselective Strategies
| Methodology | Principle | Key Reagents/Catalysts | Outcome |
| Asymmetric Imine Reduction | Enantioselective reduction of a prochiral imine. | Chiral boranes, chiral transition metal catalysts (e.g., Ru, Rh with chiral ligands). | Enantioenriched secondary amine. |
| Asymmetric α-Arylation | Desymmetrization of an N-benzyl precursor via intramolecular arylation. | Chiral lithium amide bases. | Enantioenriched α,α-diarylmethylamine derivatives. nih.govbris.ac.uk |
| Catalytic Asymmetric Addition | Addition of nucleophiles to imines catalyzed by a chiral species. | Chiral phosphoric acids, chiral metal complexes. | Highly enantioenriched amines with new C-C bonds. nih.gov |
Diastereoselective Control in Synthesis
When a molecule already contains a chiral center, the introduction of a new one requires diastereoselective control. In the context of α-(3-Bromophenyl)benzylamine derivatives, this could involve the alkylation of a chiral precursor. A relevant strategy is the diastereoselective alkylation of morpholinone scaffolds derived from α-amino acids. For example, a lactone derived from L-phenylalanine can be alkylated in a highly diastereoselective manner, where the existing stereocenter directs the approach of the incoming electrophile to one face of the molecule. rsc.org This method allows for the synthesis of α-alkylated amino acid derivatives with high stereochemical purity. rsc.org A similar approach could be envisioned for derivatives of α-(3-Bromophenyl)benzylamine.
Green Chemistry Principles in Synthetic Development
Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of α-(3-Bromophenyl)benzylamine, green chemistry principles aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
Solvent-Free Reaction Conditions
A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. unive.it Reactions can sometimes be performed under solvent-free conditions, for example, by grinding solid reactants together, potentially with a catalytic amount of a solid base. wjpmr.com This approach has been demonstrated in the synthesis of benzilic acid, where benzil (B1666583) and sodium hydroxide (B78521) are ground together and heated, eliminating the need for an ethanol (B145695) solvent. wjpmr.com Another strategy involves using ionic liquids, which are non-volatile, as both the catalyst and the reaction medium. unive.it These solvent-free methods reduce waste and simplify product purification.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. arkat-usa.orgnih.gov In many cases, reactions that fail under traditional heating conditions can be successfully carried out using microwaves. nih.gov This enhancement is attributed to the direct and efficient heating of the reaction mixture. The use of microwave assistance in the synthesis of α-(3-Bromophenyl)benzylamine could offer significant advantages in terms of speed and efficiency. For example, the synthesis of various heterocyclic compounds has shown substantial improvements in yield and reduction in reaction time when switching from an oil bath to microwave irradiation. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction
| Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional (Oil Bath) | 60 min | Lower Yield | nih.gov |
| Microwave Irradiation | 4 min | 80-95% | nih.gov |
| Conventional (Reflux) | 3 days | No Product | nih.gov |
This table illustrates the typical enhancements seen in microwave-assisted synthesis compared to conventional heating for reactions relevant to organic synthesis.
Mechanistic Investigations and Reaction Pathways
Elucidation of Reaction Mechanisms
Understanding the precise sequence of events at a molecular level is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds. The following sections detail prominent mechanisms applicable to the chemistry of α-(3-Bromophenyl)benzylamine.
A cornerstone of modern cross-coupling chemistry, palladium-catalyzed amination reactions, often known as Buchwald-Hartwig amination, represent a primary method for forming C-N bonds. This pathway is highly relevant for the synthesis of aryl amines from aryl halides. The generally accepted mechanism involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. nih.govyoutube.com
The catalytic cycle can be summarized in four key steps:
Oxidative Addition: A Pd(0) species, typically stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (e.g., a bromophenyl precursor) to form a Pd(II) intermediate. nih.govacs.org This step involves the insertion of the palladium atom into the carbon-halogen bond.
Amine Coordination and Deprotonation: The amine (e.g., a benzylamine (B48309) precursor) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species. nih.gov Studies have shown that for biaryl phosphine ligands, this step is often favored when the palladium is in proximity to one of the ligand's aromatic rings, which stabilizes the transition state. nih.gov
Ligand Exchange: The newly formed arylamine product dissociates from the catalyst, allowing the cycle to restart.
Reevaluations of this mechanism have clarified that for many systems, the oxidative addition of the aryl halide to the [Pd(Ligand)] complex occurs before coordination of the amine, with the amine and base then reacting with the resulting [Pd(Ligand)(Aryl)(Halide)] complex. acs.orgmit.edu
An alternative to traditional ionic pathways is radical carbonyl catalysis, which enables novel transformations, particularly for the functionalization of C(sp³)–H bonds. A recently developed strategy demonstrates the direct α-cross-coupling of NH₂-unprotected benzylamines with sterically hindered alkyl iodides, a reaction not feasible through standard Sₙ2 pathways. chinesechemsoc.org
The proposed mechanism involves the following key stages:
Iminyl Radical Formation: The reaction is catalyzed by a carbonyl compound, such as pyridoxal. The primary benzylamine first condenses with the carbonyl catalyst to form an imine.
Single Electron Transfer (SET): The imine intermediate undergoes a single electron transfer, leading to the formation of a persistent, resonance-stabilized α-imino radical. chinesechemsoc.org
Radical-Radical Coupling: This α-imino radical can then participate in cross-coupling with another carbon-centered radical (generated from an alkyl iodide), enabling the formation of a new C-C bond at the benzylic position. chinesechemsoc.org
This catalytic process allows for the direct α-C–H functionalization of primary benzylamines without the need for protecting groups, providing a powerful method for synthesizing α-branched benzyl (B1604629) alkylamines. chinesechemsoc.org
Reactions involving benzylamines can also be initiated through the formation of an electron donor-acceptor (EDA) or charge-transfer complex. In this mechanism, the amine acts as the electron donor and a suitable acceptor molecule facilitates the reaction, often under photochemical conditions. researchgate.net
The process is understood to proceed via these steps:
Complex Formation: The amine (donor) and an electron-poor molecule (acceptor) form a colored EDA complex. researchgate.netsciencemadness.org
Photoinduced Electron Transfer: Upon irradiation with light, a single electron transfer (SET) occurs from the amine to the acceptor, generating a radical cation (on the amine) and a radical anion. researchgate.net
Intermediate Formation: The resulting aminium radical cation is highly acidic at the α-C-H position. A subsequent hydrogen atom transfer (HAT) or deprotonation step generates a reactive α-amino radical. researchgate.netrsc.org This radical intermediate can then engage in various coupling reactions.
This synergistic SET/HAT catalytic approach allows for highly regioselective C(sp³)–H functionalization, as the site of reactivity can be controlled by tuning the catalytic system. rsc.org
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly atom-economical and environmentally benign process for the N-alkylation of amines using alcohols as alkylating agents. acs.orgnih.govcapes.gov.br This pathway avoids the need for pre-functionalized electrophiles and produces water as the only stoichiometric byproduct. acs.orgcapes.gov.br
The catalytic cycle is generally understood to involve three main phases:
Dehydrogenation (Hydrogen Borrowing): A transition-metal catalyst (commonly based on Ru, Ir, or Pd) temporarily abstracts hydrogen from an alcohol (e.g., benzyl alcohol), oxidizing it to form a reactive aldehyde intermediate and a metal-hydride species. acs.orgnih.gov
Condensation and Imine Formation: The in situ-generated aldehyde reacts with an amine (e.g., 3-bromoaniline) to form an imine intermediate, with the elimination of a water molecule.
Hydrogenation (Hydrogen Return): The metal-hydride catalyst, which "borrowed" the hydrogen, then reduces the imine back to the corresponding N-alkylated amine (the final product), thus regenerating the active catalyst. acs.org
This methodology is highly versatile and has been widely explored for the synthesis of substituted amines using a variety of homogeneous and heterogeneous catalysts. acs.orgscripps.edunih.gov
Table 1: Selected Catalyst Systems for N-Alkylation via Borrowing Hydrogen
| Catalyst System | Amine Substrate | Alcohol Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ / DPEphos | Aniline (B41778) | Benzyl Alcohol | 90-100% | scripps.edu |
| [Cp*IrCl₂]₂ | Ammonium Salts | Primary Alcohols | 50-92% | scripps.edu |
| Nitrile-Substituted NHC-Ir(III) | Aniline | Benzyl Alcohol | High | acs.org |
| Nb₂O₅ (heterogeneous) | Aniline | Benzyl Alcohol | 65.2% | sioc-journal.cn |
| Ni/Al₂O₃–SiO₂ (heterogeneous) | Ammonium Carbonate | Vanillyl Alcohol | 58% (selectivity) | nih.gov |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are critical for validating proposed reaction mechanisms. In the context of reactions involving benzylamines, several key intermediates have been identified or proposed based on spectroscopic and computational studies.
Metal-Amido and Metal-Hydride Complexes: In palladium-catalyzed aminations, σ-arylpalladium(II) complexes formed after oxidative addition are crucial intermediates. nih.gov Similarly, in borrowing hydrogen catalysis, metal-hydride species and the corresponding imine intermediates are central to the catalytic cycle. acs.orgacs.org For instance, in an iridium-catalyzed reaction, an iridium-hydride containing the amine substrate was identified as the catalyst resting state, and the imine peak was observed by ¹H NMR spectroscopy. acs.orgacs.org
Radical Intermediates: For pathways involving single electron transfer, radical species are the key reactive intermediates. In radical carbonyl catalysis, resonance-stabilized α-imino radicals are generated from the condensation of benzylamine with a carbonyl catalyst. chinesechemsoc.org In other systems, aminium radical cations are formed first, which then generate α-amino radicals through deprotonation or hydrogen atom transfer. researchgate.netrsc.org
Nitrenoid Intermediates: In C-H amination reactions using azide (B81097) precursors, metal-nitrenoid complexes are often proposed. Desorption electrospray ionization mass spectrometry has been used to detect transient rhodium-nitrenoid intermediates in different oxidation states, suggesting multiple catalytic pathways may be operative. nih.gov In manganese-catalyzed systems, an electrophilic metallonitrene intermediate is suggested to be the active species. nih.gov
Kinetic Studies and Rate Law Determination
For the N-alkylation of amines with alcohols, kinetic studies have been performed to establish the reaction order with respect to each reactant, product, and catalyst. sioc-journal.cnacs.org In one study of an iridium-catalyzed alkylation of aniline with benzyl alcohol, the reaction was found to be zero-order in benzyl alcohol, second-order in the catalyst, and negative first-order in both water and aniline. acs.org This indicates that the concentration of the alcohol does not affect the rate, while the accumulation of product (water) and the starting amine inhibits the reaction. The rate-determining step was determined to be the coordination of the imine intermediate to the iridium-hydride species. acs.org
Kinetic Isotope Effect (KIE): The KIE is a powerful tool for determining whether a C-H bond is cleaved in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) provides strong evidence for C-H bond breaking in the RDS. In studies of enzymatic and metal-catalyzed benzylic C-H aminations, KIE values have been measured to probe the mechanism. For an engineered iron-heme enzyme, a KIE of 1.6 suggested only partial C-H bond cleavage in the transition state. nih.gov In another Mn-catalyzed amination, a KIE of 4.55 strongly supported C-H bond cleavage as the rate-determining step. nih.govacs.org
Table 2: Representative Kinetic Data for Benzylamine-Related Reactions
| Reaction Type | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Ir-catalyzed N-Alkylation of Aniline with Benzyl Alcohol | Reaction Order (Benzyl Alcohol) | 0 | Alcohol concentration does not influence the rate. | acs.org |
| Ir-catalyzed N-Alkylation of Aniline with Benzyl Alcohol | Reaction Order (Catalyst) | 2 | Rate is highly dependent on catalyst concentration. | acs.org |
| Nb₂O₅-catalyzed N-Alkylation of Aniline | Reaction Order (Benzyl Alcohol) | 1.04 | First-order reaction, rate is dependent on alcohol. | sioc-journal.cn |
| Nb₂O₅-catalyzed N-Alkylation of Aniline | Reaction Order (Aniline) | 0.008 | Aniline concentration has negligible effect on the rate. | sioc-journal.cn |
| Enzymatic Benzylic C-H Amination | Kinetic Isotope Effect (kH/kD) | 1.6 | Partial C-H bond cleavage in the transition state. | nih.gov |
| Mn-catalyzed Benzylic C-H Amination | Kinetic Isotope Effect (kH/kD) | 4.55 | C-H cleavage is the rate-determining step. | acs.org |
Influence of Catalysis and Reagents on Mechanism
The synthesis of alpha-(3-Bromophenyl)benzylamine can be approached through several catalytic routes, with reductive amination being a prominent and versatile method. This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced to the target amine. The choice of catalyst and reagents significantly influences the reaction mechanism, efficiency, and selectivity.
One plausible pathway to this compound is the reductive amination of 3-bromobenzaldehyde (B42254) with benzylamine. In this reaction, the catalyst and reducing agent play pivotal roles. The reaction generally proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). The subsequent reduction of this imine yields the final secondary amine product.
A more effective approach often involves the use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly useful because it is a weaker reducing agent than sodium borohydride (B1222165) and is most effective at reducing iminium ions, which are formed under the mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com This selectivity ensures that the reducing agent primarily acts on the imine intermediate rather than the starting aldehyde, thus maximizing the yield of the desired amine. masterorganicchemistry.com The reaction rate and chemoselectivity can be highly dependent on the pH of the reaction medium. For instance, maintaining an optimal pH is key to promoting the formation of the imine intermediate and ensuring the efficacy of the reducing agent. researchgate.net
The reaction temperature is another critical parameter that can influence the reaction mechanism and outcome. While some reductive aminations can proceed at room temperature, others may require elevated temperatures to facilitate the conversion of the imine to the final amine product. researchgate.net
The table below illustrates how reaction parameters can be optimized for a reductive amination process, based on findings from the synthesis of a structurally related primary amine. These principles of optimization are directly applicable to the synthesis of this compound.
Table 1: Optimization of Reductive Amination Reaction Conditions This table is a representative example based on the synthesis of a primary amine via reductive amination and illustrates principles applicable to the synthesis of this compound.
| Entry | Parameter Varied | Condition | Observed Outcome on Yield/Selectivity | Reference |
| 1 | pH | Acidic (e.g., with acetic acid) | Potential for side products | researchgate.net |
| 2 | pH | Basic (e.g., with aqueous ammonia) | Increased chemoselectivity for the desired amine | researchgate.net |
| 3 | Temperature | Room Temperature | Incomplete reaction, imine intermediate may be isolated | researchgate.net |
| 4 | Temperature | 50-60 °C | Enhanced conversion to the final amine product | researchgate.net |
| 5 | Reducing Agent Stoichiometry | 1.0 equivalent | Incomplete reaction | researchgate.net |
| 6 | Reducing Agent Stoichiometry | 2.0 equivalents | Improved conversion | researchgate.net |
| 7 | Reducing Agent Stoichiometry | 3.0 equivalents | Maximum conversion to the desired product | researchgate.net |
In addition to traditional reductive amination, palladium-catalyzed methodologies have emerged as powerful tools for C-N bond formation. While direct palladium-catalyzed coupling of a benzyl halide with 3-bromoaniline (B18343) or vice-versa is a theoretical possibility, the more common palladium-catalyzed approaches for synthesizing similar structures often involve more complex transformations where the ligand on the palladium center plays a crucial role in the reaction's success. For instance, in related palladium-catalyzed reactions, the choice of phosphine ligands can significantly impact the catalyst's activity and stability. organic-chemistry.org
The mechanism of such palladium-catalyzed aminations typically involves an oxidative addition of the aryl or benzyl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The nature of the ligand influences the rates of these elementary steps and can prevent catalyst deactivation.
Ultimately, the selection of the synthetic route and the specific catalysts and reagents will dictate the mechanistic pathway for the formation of this compound. For a practical and high-yielding synthesis, the optimization of parameters such as the reducing agent, pH, and temperature, as demonstrated in related reductive amination procedures, is paramount. researchgate.net
Reactivity Profile and Transformational Scope
Amination and Alkylation Reactions
The nitrogen atom in alpha-(3-Bromophenyl)benzylamine possesses a lone pair of electrons, rendering it nucleophilic and basic, thus enabling it to undergo amination and alkylation reactions. Direct alkylation of secondary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine.
Modern synthetic strategies often circumvent this issue by employing catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies. These methods utilize alcohols as alkylating agents in the presence of a metal catalyst. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amine to form an iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the N-alkylated product. Iron and copper complexes have proven to be effective catalysts for this transformation, offering a greener alternative to traditional alkylation with alkyl halides. irjmets.comacs.orgiau.ir
C-H Functionalization Reactions
Direct functionalization of C-H bonds offers an atom-economical approach to molecular diversification. For this compound, the most reactive sites include the N-H bond, the benzylic α-C-H bond, and the C-H bonds on the aromatic rings.
The C-H bond at the alpha-position (the carbon bearing the two aryl groups and the nitrogen) is particularly susceptible to functionalization due to its benzylic nature. Photoredox catalysis has emerged as a powerful tool for selectively activating this bond. acs.orgprinceton.edu In these reactions, a photosensitizer, upon excitation with visible light, facilitates a single-electron transfer (SET) from the amine, generating an α-amino radical. kaust.edu.sarsc.org
To enhance regioselectivity, particularly in amines with multiple potential reaction sites, a synergistic approach combining photoredox catalysis with hydrogen atom transfer (HAT) catalysis is employed. nih.govrsc.org For benzylamines, this dual catalysis can selectively target the benzylic C-H bond. A HAT catalyst, such as a thiol, preferentially abstracts the benzylic hydrogen atom, and the resulting carbon-centered radical is then trapped by a coupling partner. nih.govrsc.org This strategy allows for the efficient C-H arylation at the alpha-position, leading to the synthesis of complex 1,1-diarylmethylamines. rsc.org
Sulfonylation can be directed to the aromatic C-H bonds of the benzylamine (B48309) scaffold. Palladium-catalyzed reactions using a removable directing group attached to the amine nitrogen can achieve highly regioselective ortho-sulfonylation of the benzylamine's phenyl ring. figshare.comacs.org Similarly, a dual-catalytic system using copper and a transient directing group formed in situ from an aldehyde can also promote C(sp²)–H sulfonylation. acs.orgchemrxiv.org These methods provide access to arylsulfonyl-substituted benzylamines, which are valuable in medicinal chemistry. The directing group strategy ensures that functionalization occurs at a specific position on one of the aromatic rings, a transformation that is difficult to achieve through classical electrophilic aromatic substitution.
Condensation and Cyclization Reactions
The reactivity of this compound in condensation and subsequent cyclization reactions provides a pathway to various nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals and natural products.
Condensation of secondary amines with aldehydes or ketones is a fundamental transformation that generates iminium ions. nih.govrsc.org Alternatively, iminium ions can be formed through the oxidation of the parent amine. Photocatalytic methods are particularly effective for this purpose; for instance, C70, a fullerene, can act as a photosensitizer for the aerobic oxidation of secondary benzylamines to their corresponding imines (the neutral form of iminium ions). organic-chemistry.orgnih.govorganic-chemistry.org These iminium intermediates are highly electrophilic and serve as key precursors for a variety of bond-forming reactions. acs.orgnih.gov
The iminium ions derived from this compound or related secondary amines can be trapped intramolecularly or intermolecularly to construct complex heterocyclic systems. For example, condensation with glyoxal (B1671930) has been shown to produce complex polyazapolycyclic structures. osti.gov
Modern catalytic methods enable sophisticated cyclization pathways. Nickel/photoredox dual catalysis allows for the asymmetric cross-coupling of N-heteroaryl trifluoroborates with aryl bromides, providing access to chiral N-benzylic heterocycles. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis can facilitate annulation reactions; for instance, the reaction of aminoaldehydes with α-bromoenals can produce chiral dihydroquinolines. researchgate.net These advanced strategies highlight the utility of benzylamine derivatives as key components in the synthesis of structurally diverse nitrogen heterocycles. researchgate.netorganic-chemistry.org
Reactions Involving the Bromine Substituent
The bromine atom on the phenyl ring of this compound is poised for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
While specific literature on the cross-coupling reactions of this compound is not extensively documented, its reactivity can be predicted based on well-established protocols for aryl bromides. For these reactions to proceed, the amine functionality typically requires protection to prevent it from interfering with the catalytic cycle, for instance, by coordinating to the palladium catalyst.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. This transformation is a powerful method for forming a new carbon-carbon bond at the 3-position of the phenyl ring. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific coupling partners. Generally, a base is required to facilitate the transmetalation step.
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira reaction would be employed. organic-chemistry.orgacs.org This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgacs.orgcapes.gov.br There are also copper-free Sonogashira protocols available. researchgate.net The reaction conditions are generally mild, allowing for the synthesis of arylethynes. organic-chemistry.orgacs.org
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. researchgate.netfishersci.co.uk In the context of this compound, the bromine atom could be substituted with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. researchgate.netresearchgate.net The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, and a base is required for the reaction to proceed. researchgate.netresearchgate.net The choice of ligand is crucial and is often tailored to the specific amine and aryl halide substrates. researchgate.net
A hypothetical data table for these reactions, based on general knowledge, is presented below. It is important to note that these are representative conditions and would require optimization for the specific substrate.
| Reaction | Coupling Partner | Catalyst System (Exemplary) | Base (Exemplary) | Solvent (Exemplary) |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME/H₂O, Toluene, Dioxane |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNA) of an unactivated aryl halide like this compound is generally challenging. These reactions typically require either a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex), or the use of very harsh reaction conditions involving strong bases.
Given the absence of a strong electron-withdrawing group on the bromophenyl ring of the title compound, the addition-elimination (SNA) mechanism is unlikely to occur under standard conditions. An alternative pathway, the elimination-addition (benzyne) mechanism, could potentially be induced with a very strong base like sodium amide (NaNH₂). This would involve the formation of a highly reactive benzyne (B1209423) intermediate, which would then be attacked by a nucleophile. However, this approach often leads to a mixture of regioisomers.
Protecting Group Strategies and Deprotection Chemistry
To successfully carry out the aforementioned cross-coupling reactions, the secondary amine of this compound must be protected. The protecting group serves to prevent the amine's lone pair from interfering with the metal catalyst and to avoid N-arylation side reactions in Buchwald-Hartwig aminations.
Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. The deprotection of a Boc-protected amine is readily achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in an organic solvent.
Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. A key advantage of the Cbz group is its stability to acidic and basic conditions, while being readily removable by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This offers an orthogonal deprotection strategy to the acid-labile Boc group.
The choice of protecting group will depend on the planned reaction sequence and the stability of other functional groups in the molecule.
The table below summarizes common protection and deprotection methods for the amine functionality.
| Protecting Group | Protection Reagent | Deprotection Conditions |
|---|---|---|
| Boc (tert-butoxycarbonyl) | (Boc)₂O, Base (e.g., Et₃N) | Acid (e.g., TFA, HCl) |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate, Base | H₂, Pd/C (Hydrogenolysis) |
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical properties. Through molecular orbital analysis, we can understand how electrons are distributed within the molecule and predict its reactivity.
Density Functional Theory (DFT) Applications for Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For alpha-(3-Bromophenyl)benzylamine, DFT calculations are crucial for determining its most stable three-dimensional conformation, a process known as geometry optimization.
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. This involves selecting a functional and a basis set. For halogenated organic compounds, hybrid functionals such as B3LYP are commonly employed in conjunction with a basis set like 6-311++G(d,p), which is robust enough to handle the complexities of electron correlation and the presence of heavy atoms like bromine. researchgate.net The optimization process would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. For instance, one would expect specific bond lengths for the C-Br, C-N, and various C-C bonds within the phenyl rings.
| Parameter | Expected Value Range |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Length | ~1.47 Å |
| Phenyl C-C Bond Length | ~1.39 Å |
| Dihedral Angle (Ph-C-N-Ph) | Varies with conformation |
Note: The values in this table are hypothetical and based on typical bond lengths for similar organic molecules. Actual values would be determined by specific DFT calculations.
HOMO-LUMO Energy Gap Calculations and Reactivity Implications
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the presence of the bromine atom, an electron-withdrawing group, and the amine group, an electron-donating group, will influence the energies of the frontier orbitals. DFT calculations can precisely determine these energies. Studies on similar halogenated aromatic amines have shown that halogen substitution can significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing reactivity. nih.gov
| Molecular Orbital | Energy (eV) - Hypothetical |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example energy values to illustrate the concept. Actual values depend on the specific computational method used.
The distribution of the HOMO and LUMO across the molecule is also significant. The HOMO is often localized on the more electron-rich parts of the molecule (the amine and the unsubstituted phenyl ring), while the LUMO may be concentrated on the electron-deficient regions (the brominated phenyl ring). This distribution helps in predicting the sites for electrophilic and nucleophilic attack. wuxibiology.com
Conceptual DFT Descriptors (e.g., Hardness, Electrophilicity)
Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity, hardness, and electrophilicity using the energies of the frontier orbitals. These descriptors offer a quantitative measure of a molecule's reactivity. nih.gov
Chemical Hardness (η): Calculated as half of the HOMO-LUMO gap, chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): Related to the negative of electronegativity, the chemical potential is the average of the HOMO and LUMO energies. It describes the tendency of electrons to escape from the system.
Global Electrophilicity Index (ω): This index, calculated from the chemical potential and hardness, quantifies the ability of a molecule to accept electrons.
For this compound, the bromine atom's electrophilic nature would likely result in a significant global electrophilicity index, suggesting its susceptibility to nucleophilic attack.
| DFT Descriptor | Formula | Hypothetical Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 eV |
Note: The hypothetical values are derived from the example HOMO/LUMO energies and serve for illustrative purposes.
Mechanistic Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the evaluation of the energetic landscape of a reaction.
Transition State Characterization and Activation Energy Barriers
For any chemical reaction involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to identify the transition state structures. A transition state is a high-energy, transient configuration along the reaction coordinate. Its characterization is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction path.
The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A lower activation energy implies a faster reaction rate. For example, in the synthesis of similar amines via reductive amination, DFT calculations can model the entire reaction pathway, including the formation of the imine intermediate and its subsequent reduction, providing activation energies for each step. pressbooks.pub
Computational Analysis of Solvent Effects and Catalytic Cycles
Solvents can significantly influence reaction rates and mechanisms. numberanalytics.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. The latter approach is more computationally intensive but can provide a more accurate picture, especially when specific solvent-solute interactions like hydrogen bonding are important. aip.org
In the context of catalytic reactions involving this compound, computational modeling can elucidate the entire catalytic cycle. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst and the ligands. mdpi.com This level of detail is crucial for optimizing reaction conditions and designing more efficient catalysts.
Conformational Analysis and Stereochemical Predictions
Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the most stable conformers of the molecule. These calculations typically involve geometry optimization of various possible initial structures to find the minima on the potential energy surface. The presence of the bromine atom on one of the phenyl rings introduces both steric and electronic effects that influence the preferred conformations. The bulky bromine atom can lead to steric hindrance, favoring conformations where the two phenyl rings are oriented to minimize this repulsion. Electronically, the electron-withdrawing nature of the bromine atom can affect the charge distribution and dipole moment of the molecule, which in turn can influence its intermolecular interactions.
Stereochemically, the central carbon atom of this compound is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-alpha-(3-Bromophenyl)benzylamine. Computational methods can be used to predict the properties of these enantiomers, such as their specific optical rotation, which is a key characteristic for distinguishing between them experimentally.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Br-C-C-N) (°) | Relative Energy (kcal/mol) | Predicted Method |
| Anti | ~180 | 0.00 | DFT/B3LYP/6-311++G(d,p) |
| Gauche 1 | ~60 | 1.2 | DFT/B3LYP/6-311++G(d,p) |
| Gauche 2 | ~-60 | 1.2 | DFT/B3LYP/6-311++G(d,p) |
| Eclipsed | ~0 | 4.5 | DFT/B3LYP/6-311++G(d,p) |
Note: The data in this table is hypothetical and serves as an illustrative example based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT calculations.
Advanced Theoretical Techniques
To gain a more profound understanding of the molecular properties of this compound, advanced theoretical techniques can be employed. These methods go beyond static conformational analysis to explore intermolecular interactions and the dynamic behavior of the molecule.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govuomphysics.netiucr.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close contact, which correspond to intermolecular interactions.
For this compound, a Hirshfeld surface analysis would likely reveal the significance of various types of non-covalent interactions. The presence of the bromine atom suggests that halogen bonding (Br···N or Br···π interactions) could play a role in the crystal packing. Furthermore, the amine group can act as both a hydrogen bond donor and acceptor, leading to N-H···π or N-H···N interactions. The aromatic rings provide opportunities for π-π stacking and C-H···π interactions.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
| H···H | 40 - 50 |
| C···H/H···C | 15 - 25 |
| Br···H/H···Br | 10 - 20 |
| N···H/H···N | 5 - 10 |
| C···C (π-π stacking) | 3 - 7 |
| Br···N/N···Br | < 5 |
Note: The data in this table is hypothetical and based on typical values observed for other brominated aromatic compounds. Actual values would depend on the specific crystal structure of this compound.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of molecular conformations and interactions.
For this compound in a solvent, an MD simulation could elucidate several key aspects of its dynamic behavior. It would show the rapid interconversion between different rotational conformers, providing insights into the flexibility of the molecule in solution. The simulation would also detail the interactions between the solute and solvent molecules, including the formation and breaking of hydrogen bonds. This is particularly relevant for understanding how the molecule behaves in a biological or chemical environment.
Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy landscape of conformational changes, which can complement the static picture provided by DFT calculations. By observing the dynamic behavior, one can gain a more complete understanding of the structure-property relationships of this compound.
Derivatization, Analog Development, and Structure Reactivity Relationships
Synthesis of Novel Alpha-Substituted Benzylamine (B48309) Analogues
The synthesis of novel analogs from a parent molecule like alpha-(3-Bromophenyl)benzylamine is a cornerstone of chemical research, enabling the exploration of new chemical space and the development of compounds with enhanced or novel functionalities. While specific examples starting from this compound are not prevalent in the literature, general methodologies for the derivatization of benzylamines are well-established and can be extrapolated.
One common approach involves the N-functionalization of the primary amine. This can be achieved through various reactions, including:
Alkylation: Introduction of alkyl groups on the nitrogen atom can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, which can alter the electronic and steric properties of the molecule.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, a functional group known for its diverse chemical and biological activities. nih.gov
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.
Another key strategy for derivatization lies in the modification of the aromatic rings. The bromine atom on the phenyl ring is a particularly useful functional group for cross-coupling reactions, such as:
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids can introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.
Sonogashira Coupling: Coupling with terminal alkynes, also typically palladium-catalyzed, allows for the introduction of alkynyl moieties.
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond, replacing the bromine with a substituted or unsubstituted amino group.
Heck Coupling: Reaction with alkenes can be used to append vinyl groups.
Furthermore, the alpha-position of the benzylamine can be functionalized, although this is often more challenging and may require specific synthetic strategies developed for related systems. researchgate.net
A hypothetical scheme for the synthesis of novel alpha-substituted benzylamine analogues from this compound is presented below:
| Starting Material | Reagent/Catalyst | Reaction Type | Product Class |
| This compound | Alkyl Halide / Base | N-Alkylation | Secondary/Tertiary Amines |
| This compound | Acyl Chloride / Base | N-Acylation | Amides |
| This compound | Arylboronic Acid / Pd Catalyst | Suzuki Coupling | Biaryl Benzylamines |
| This compound | Terminal Alkyne / Pd/Cu Catalyst | Sonogashira Coupling | Alkynyl-substituted Benzylamines |
Exploration of Substituent Effects on Reactivity and Selectivity
The introduction of different substituents onto the this compound scaffold can profoundly influence its reactivity and selectivity in chemical transformations. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The nature of substituents on the aromatic rings can alter the electron density at the nitrogen atom and the benzylic C-H bond.
Electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) on the phenyl rings would increase the nucleophilicity of the amine and could facilitate reactions where the amine acts as a nucleophile.
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃) would decrease the nucleophilicity of the amine and increase the acidity of the N-H protons. In the context of catalysis, modifying the electronic properties of ligands derived from this compound could fine-tune the catalytic activity of a metal center.
Steric Effects: The size and spatial arrangement of substituents can dictate the accessibility of the reactive centers and influence the stereochemical outcome of reactions.
Bulky substituents at the ortho-positions of the phenyl rings or on the nitrogen atom can create a more hindered environment, which can be exploited to enhance selectivity in certain reactions. For instance, in asymmetric catalysis, the steric bulk of a chiral ligand derived from this compound can control the facial selectivity of a substrate's approach to a metal center.
A systematic study involving the synthesis of a library of this compound derivatives with varying electronic and steric properties, followed by their evaluation in a model chemical reaction (e.g., a catalytic C-C bond-forming reaction), would be necessary to quantify these substituent effects.
Preparation and Characterization of Stereoisomers
This compound is a chiral molecule, existing as a pair of enantiomers ((R)- and (S)-isomers). The preparation and characterization of these stereoisomers are crucial for applications where chirality is important, such as in asymmetric catalysis.
Preparation of Stereoisomers:
Chiral Resolution: A common method involves the reaction of the racemic amine with a chiral resolving agent (a chiral carboxylic acid, for example) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure enantiomers of the amine.
Asymmetric Synthesis: A more direct approach is the enantioselective synthesis of the amine. This could involve the asymmetric reduction of the corresponding imine, N-((3-bromophenyl)(phenyl)methylene)amine, using a chiral catalyst or reagent.
Chiral Chromatography: The racemic mixture can also be separated using chiral high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Characterization of Stereoisomers:
Once separated, the stereoisomers are characterized by their optical rotation, measured using a polarimeter. The specific rotation ([α]D) is a characteristic property of a chiral molecule. Spectroscopic techniques such as NMR using chiral shift reagents or derivatizing agents can also be employed to determine the enantiomeric purity.
| Method | Description |
| Chiral Resolution | Formation of diastereomeric salts with a chiral acid, separation by crystallization, and liberation of the enantiopure amine. |
| Asymmetric Synthesis | Enantioselective reduction of the corresponding imine using a chiral catalyst. |
| Chiral HPLC | Separation of enantiomers on a column with a chiral stationary phase. |
Structure-Activity Relationship (SAR) Studies in Chemical Transformations
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its activity in a particular application. In the context of chemical transformations, this would involve investigating how modifications to the this compound structure affect its performance as a ligand or catalyst.
For example, if derivatives of this compound were to be used as chiral ligands in an asymmetric reaction, an SAR study would involve:
Synthesizing a library of analogs with systematic variations in:
Substituents on the phenyl rings (e.g., varying electronic and steric properties).
Groups attached to the nitrogen atom.
The stereochemistry of the chiral center.
Evaluating the performance of each analog in a model asymmetric reaction (e.g., asymmetric hydrogenation, allylic alkylation). The key performance indicators would be yield, conversion, and enantiomeric excess (ee).
Correlating the structural changes with the observed activity and selectivity. This could lead to a qualitative or quantitative model that predicts the performance of new, untested analogs.
Such studies are instrumental in the rational design of more efficient and selective catalysts.
Design Principles for Diversified Chemical Libraries
The design of a diversified chemical library based on the this compound scaffold would be guided by the principles of combinatorial chemistry and diversity-oriented synthesis. The goal is to maximize the structural and functional diversity of the library to increase the chances of discovering novel compounds with desired properties.
Key design principles would include:
Scaffold-Based Diversity: Using the this compound core as a central scaffold and introducing diversity at multiple points of the molecule (the nitrogen atom, the aromatic rings via the bromo-substituent, and potentially the alpha-position).
Reagent-Based Diversity: Employing a wide range of building blocks in the derivatization reactions (e.g., a diverse set of alkyl halides, acyl chlorides, boronic acids, etc.).
Stereochemical Diversity: Including both enantiomers of the scaffold and potentially introducing new stereocenters during the derivatization process.
Pharmacophore-Based Design: If the library is intended for biological screening, the design could be guided by known pharmacophores to increase the likelihood of biological activity. For applications in catalysis, the design would focus on features known to be important for ligand-metal interactions.
The creation of such a library would provide a valuable resource for screening in various applications, from materials science to medicinal chemistry and catalysis.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the case of alpha-(3-Bromophenyl)benzylamine, one would expect to see distinct signals for the amine (-NH₂) protons, the benzylic proton (-CH), and the aromatic protons on both the phenyl and 3-bromophenyl rings.
For illustrative purposes, the ¹H NMR spectrum of benzylamine (B48309) shows characteristic signals for its protons. The aromatic protons typically appear in the range of 7.2-7.4 ppm, the benzylic protons (-CH₂) around 3.8 ppm, and the amine protons (-NH₂) as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. rsc.orgnist.govjustdial.com
Similarly, the ¹H NMR spectrum of 3-bromobenzylamine (B82478) hydrochloride in DMSO-d₆ shows the aromatic protons in the range of 7.3-7.8 ppm and the benzylic protons (-CH₂) at approximately 4.0 ppm. The amine protons appear as a broad singlet at around 8.4 ppm due to the hydrochloride salt formation. beilstein-journals.org
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, distinct signals would be expected for the benzylic carbon, and the carbons of the phenyl and 3-bromophenyl rings. The carbon attached to the bromine atom would show a characteristic chemical shift.
As a reference, the ¹³C NMR spectrum of benzylamine displays a signal for the benzylic carbon at approximately 46 ppm and aromatic carbons in the region of 127-140 ppm. researchgate.netchemscene.com For 3-bromobenzylamine hydrochloride , the benzylic carbon appears around 41.7 ppm, while the aromatic carbons are observed between 121 and 137 ppm, with the carbon bearing the bromine atom resonating at approximately 121.8 ppm. beilstein-journals.org
| Compound | Technique | Solvent | Chemical Shift (δ) ppm | Assignment |
|---|---|---|---|---|
| Benzylamine | ¹H NMR | CDCl₃ | 7.2-7.4 | Aromatic-H |
| 3.8 | -CH₂- | |||
| ¹³C NMR | CDCl₃ | 46, 127-140 | -CH₂-, Aromatic-C | |
| 3-Bromobenzylamine Hydrochloride | ¹H NMR | DMSO-d₆ | 7.3-7.8 | Aromatic-H |
| 4.0 | -CH₂- | |||
| ¹³C NMR | DMSO-d₆ | 41.7, 121.8-136.7 | -CH₂-, Aromatic-C |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and the C-Br stretching of the bromophenyl group.
The IR spectrum of benzylamine exhibits characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. nih.govuma.esnih.gov Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.
The IR spectrum of 3-bromoaniline (B18343) , a related compound with a brominated phenyl ring, shows a C-Br stretching vibration which is typically found in the fingerprint region, often below 700 cm⁻¹. nist.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) | Benzylamine nih.govuma.esnih.gov |
| Aromatic C-H | C-H Stretch | 3000-3100 | Benzylamine |
| Benzylic C-H | C-H Stretch | 2850-2960 | Benzylamine |
| Aromatic C=C | C=C Stretch | 1450-1600 | Benzylamine |
| C-Br | C-Br Stretch | 500-700 | 3-Bromoaniline nist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.
For this compound, the presence of two aromatic rings constitutes the primary chromophore. The UV-Vis spectrum would be expected to show absorptions characteristic of π to π* transitions in the aromatic systems.
The UV-Vis spectrum of benzylamine in an acidic mobile phase shows absorption maxima at approximately 206 nm and 256 nm, which are attributed to the electronic transitions within the benzene (B151609) ring. researchgate.netsielc.comsielc.com The substitution on the phenyl ring, as in this compound, would be expected to cause a slight shift in the λ_max values.
| Compound | Solvent/Mobile Phase | λ_max (nm) | Electronic Transition |
|---|---|---|---|
| Benzylamine | Acidic Mobile Phase | 206 | π → π |
| 256 | π → π |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₃H₁₂BrN), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The nominal molecular weight is approximately 261/263 g/mol .
The mass spectrum of benzylamine shows a molecular ion peak at m/z 107. nist.gov A prominent fragment is often observed at m/z 106, resulting from the loss of a hydrogen atom. Another significant fragment is the tropylium (B1234903) ion at m/z 91, formed by rearrangement and loss of an amino group. The base peak is often the phenylmethyl cation at m/z 106. acs.org
For this compound, key fragmentation pathways would likely involve cleavage of the C-C bond between the benzylic carbon and the phenyl ring, and the C-N bond. This would lead to fragments corresponding to the phenylmethyl cation (m/z 91) and the 3-bromophenylmethylaminyl cation or related fragments.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| Benzylamine | Electron Ionization (EI) | 107 | 106, 91, 77 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While no crystal structure for this compound is publicly available, research on chiral hybrid organic-inorganic semiconductors has utilized X-ray crystallography to understand the relationship between the structure of chiral organic cations and the resulting material properties. acs.org This highlights the power of the technique in elucidating detailed structural information of chiral molecules within a crystalline lattice.
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and, for chiral molecules, for determining the enantiomeric excess (e.e.).
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze volatile compounds. For a compound like this compound, GC can be used to determine its purity by separating it from any volatile impurities or starting materials. A validated GC method can provide quantitative information on the purity of a sample. nih.govresearchgate.netnih.govmdpi.comresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining the enantiomeric excess of a chiral compound. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The separation of benzylamine derivatives has been successfully achieved using various polysaccharide-based chiral stationary phases. nih.govheraldopenaccess.usnih.gov The choice of mobile phase and any additives is crucial for achieving good resolution between the enantiomers. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Synthetic Utility and Precursor Role in Advanced Organic Synthesis
Role as Chiral Auxiliaries or Chiral Building Blocks
Chiral amines are fundamental in asymmetric synthesis, often employed as chiral auxiliaries to control the stereochemical outcome of a reaction. While no specific studies document the use of alpha-(3-Bromophenyl)benzylamine for this purpose, its structure is analogous to other α-substituted benzylamines that have been successfully used as chiral auxiliary reagents. bldpharm.com In theory, the enantiomerically pure form of this compound could be used to introduce a stereocenter, which, after guiding a diastereoselective reaction, could be cleaved from the molecule. The presence of the 3-bromo substituent could influence the steric and electronic environment of the chiral auxiliary, potentially offering different selectivity compared to unsubstituted analogues.
As a chiral building block, enantiopure this compound could be incorporated directly into a target molecule, contributing its inherent stereochemistry to the final product. This approach is common in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.
Intermediate in the Synthesis of Complex Natural Products and Synthetic Targets
The structure of this compound makes it a plausible intermediate in the synthesis of more complex molecules. The primary amine can be readily derivatized, for instance, through acylation or alkylation, to build more elaborate structures. The bromo-substituent on the phenyl ring is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions would allow for the introduction of a wide variety of substituents at the 3-position of the phenyl ring, significantly increasing molecular complexity.
While direct examples involving this compound are not present in the current literature, the synthesis of various bioactive compounds often involves intermediates with similar functionalities. For example, the benzyloxy-benzylamino chemotype has been explored for the development of enzyme inhibitors. rsc.org
Contributions to Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The "versatile small molecule scaffold" description for this compound suggests its potential as a starting point for DOS. cymitquimica.com By leveraging the reactivity of both the amine and the aryl bromide, a multitude of derivatives can be generated from this single precursor.
For instance, a library could be constructed by reacting the amine with a diverse set of carboxylic acids to form a range of amides. Subsequently, the bromo group could be used in various palladium-catalyzed cross-coupling reactions with a library of boronic acids or other coupling partners. This two-dimensional derivatization strategy would rapidly generate a collection of compounds with significant structural diversity, ideal for screening for biological activity. The use of natural product-inspired scaffolds is a key strategy in DOS to enhance the biological relevance of the synthesized libraries. griffith.edu.aucam.ac.uk
Precursor for Advanced Organic Materials
The aromatic and amine functionalities of this compound suggest its potential as a monomer or precursor for advanced organic materials. The bromo- and amino- groups provide sites for polymerization or for grafting onto surfaces. While no specific materials have been synthesized from this compound, related benzylamine (B48309) structures are used in various material science applications. For example, amine-functionalized molecules can be incorporated into polymers to modify their properties or to create materials for applications such as gas capture or catalysis. The presence of the bromine atom offers a route to metallated derivatives, which could serve as precursors for organometallic complexes with interesting catalytic or photophysical properties.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 55095-16-4 | bldpharm.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₁₂BrN | cymitquimica.combldpharm.com |
| Molecular Weight | 262.15 g/mol | cymitquimica.com |
| Boiling Point | 356.5 ± 27.0 °C at 760 mmHg | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | ≥97% | sigmaaldrich.comcymitquimica.com |
| Storage Temperature | 4°C, protect from light | sigmaaldrich.com |
| IUPAC Name | (3-bromophenyl)(phenyl)methanamine | sigmaaldrich.com |
Future Directions and Emerging Research Opportunities
Development of Highly Efficient and Selective Catalytic Systems
The synthesis and derivatization of alpha-(3-Bromophenyl)benzylamine stand to benefit immensely from advances in catalysis. Future research will likely focus on creating catalytic systems that offer superior efficiency, stereoselectivity, and regioselectivity, moving beyond classical methods.
Catalytic Asymmetric Synthesis: As a chiral amine, the enantioselective synthesis of this compound is of paramount importance. While traditional resolutions are possible, direct catalytic asymmetric methods are more efficient. Future work could involve the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, for the asymmetric reduction of the corresponding imine or for other enantioselective C-N bond-forming reactions. researchgate.netrsc.org
Advanced Cross-Coupling and C-H Functionalization: The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. organic-chemistry.orgorganic-chemistry.org Research is moving toward using more sustainable and earth-abundant metal catalysts like copper, nickel, and iron. organic-chemistry.orgnumberanalytics.com Furthermore, the direct C-H activation of the aromatic rings or the benzylic position offers a powerful strategy for late-stage functionalization, enabling the synthesis of complex derivatives without the need for pre-functionalized starting materials. numberanalytics.comnumberanalytics.comacs.orgnih.gov Photocatalysis, in particular, presents an opportunity for performing these transformations under mild conditions. nih.gov
Table 1: Potential Catalytic Systems for Synthesis and Derivatization
| Catalytic Approach | Target Transformation | Key Advantages | Relevant Research Areas |
|---|---|---|---|
| Chiral Lewis Acid/Brønsted Acid Catalysis | Asymmetric imine reduction | High enantioselectivity, atom economy | Organocatalysis, Asymmetric Synthesis researchgate.net |
| Palladium/Nickel Cross-Coupling | C(aryl)-Br functionalization | Broad substrate scope, high yields | Buchwald-Hartwig, Suzuki, and Sonogashira reactions organic-chemistry.orgorganic-chemistry.org |
| Copper-Catalyzed Coupling | C-N and C-O bond formation | Cost-effective, sustainable alternative to Pd | Ullmann-type reactions organic-chemistry.org |
| Photoredox/HAT Catalysis | Site-selective C-H functionalization | Mild reaction conditions, novel reactivity | Late-stage functionalization, α-amino C(sp³)–H arylation nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, a technology particularly suited for the production of pharmaceutical intermediates. acs.orgchemicalindustryjournal.co.ukjst.org.inresearchgate.net The synthesis of this compound and its derivatives is an ideal candidate for integration with these modern platforms.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing, which leads to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents or exothermic reactions. chemicalindustryjournal.co.ukjst.org.inresearchgate.net For a multi-step synthesis, flow reactors can be "telescoped," allowing several chemical transformations to be performed sequentially without isolating intermediates, thus improving efficiency. amt.uksyrris.com
When combined with automation, these platforms can be used for high-throughput screening of reaction conditions and for the rapid generation of compound libraries based on the this compound scaffold. researchgate.netsyrris.comnus.edu.sg Such automated systems can accelerate the discovery of new derivatives with desired properties by systematically exploring a wide chemical space. syrris.comscribd.com
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage over Batch Synthesis | Implication for Production |
|---|---|---|
| Enhanced Heat & Mass Transfer | Superior temperature control and mixing | Improved safety, yield, and selectivity jst.org.in |
| Small Reactor Volume | Reduced risk when handling hazardous materials | Safer use of reactive organometallics or high pressures acs.orgchemicalindustryjournal.co.uk |
| Process Automation | Precise control of parameters, automated data logging | High reproducibility and efficient optimization researchgate.netsyrris.com |
| Telescoped Reactions | Elimination of intermediate workup/purification steps | Faster, more efficient multi-step syntheses amt.ukscribd.com |
| Scalability | Scaling by continuous operation ("scale-out") | More predictable and seamless transition from lab to production jst.org.in |
Predictive Modeling for Reaction Design and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. beilstein-journals.orgnih.gov Instead of relying solely on trial-and-error, chemists can use predictive models to design and optimize synthetic routes.
For a molecule like this compound, ML algorithms can be trained on existing reaction data to predict outcomes such as yield or enantioselectivity under various conditions. beilstein-journals.orgbeilstein-journals.org Techniques like Bayesian optimization can then intelligently guide experimentation, minimizing the number of experiments needed to identify the optimal conditions for a specific transformation. beilstein-journals.orgnih.gov This approach can be used to fine-tune catalyst systems, solvent choice, and other parameters with high efficiency.
Looking further, these predictive tools can be integrated with the automated flow platforms described above to create "self-driving laboratories." beilstein-journals.org Such systems could autonomously design a synthetic route to a novel derivative of this compound, optimize the reaction conditions, and perform the synthesis, dramatically accelerating the pace of discovery. beilstein-journals.org
Table 3: Parameters for Machine Learning-Guided Optimization
| Model Input Parameters | Predicted Output | Goal of Optimization |
|---|---|---|
| Catalyst, Ligand, Solvent, Base | Reaction Yield (%) | Maximize product formation |
| Chiral Catalyst/Ligand, Temperature | Enantiomeric Excess (% ee) | Achieve highest stereoselectivity beilstein-journals.org |
| Reagents, Solvents, Byproducts | "Greenness" Score | Minimize environmental impact |
Exploration of Novel Reactivity Modes for this compound
The true potential of this compound lies in the creative exploration of its inherent reactivity. Its multifunctional nature allows it to serve as a versatile hub for constructing complex molecules.
The aryl bromide moiety is a well-established functional group for a vast array of cross-coupling reactions, enabling the introduction of new aryl, alkyl, or alkyne groups. organic-chemistry.orgorganic-chemistry.org The primary amine can be readily transformed into amides, sulfonamides, or secondary/tertiary amines, and can direct ortho-lithiation or C-H activation. acs.org
More advanced research could focus on exploiting the interplay between these functional groups. For instance, intramolecular reactions could be designed to forge new rings, leading to novel heterocyclic systems. Another frontier is the selective C-H functionalization at multiple sites on the molecule. numberanalytics.comnih.gov Developing methods to selectively functionalize the C-H bonds on the bromo-substituted ring versus the unsubstituted ring, or the benzylic C-H bond, would unlock access to a vast and unexplored chemical space. nih.gov The molecule itself could even be a precursor to new types of reagents, such as hypervalent iodine reagents bearing a transferable benzylamine (B48309) group. beilstein-journals.org
Table 4: Potential Sites for Novel Reactivity
| Reactive Site | Type of Reaction | Potential Outcome |
|---|---|---|
| C-Br Bond | Transition-Metal Cross-Coupling | Introduction of diverse substituents (aryl, vinyl, etc.) acs.org |
| -NH₂ Group | Acylation, Alkylation, Reductive Amination | Derivatization to amides, secondary/tertiary amines acs.org |
| Benzylic C-H Bond | C-H Functionalization/Oxidation | Introduction of new groups at the stereocenter |
| Aromatic C-H Bonds | Directed C-H Activation/Functionalization | Late-stage modification of the aromatic core numberanalytics.comnih.gov |
| Combined Reactivity | Intramolecular Cyclization | Synthesis of novel nitrogen-containing heterocycles snnu.edu.cn |
Application in the Synthesis of Unprecedented Chemical Architectures
By leveraging the advanced catalytic and synthetic methods described, this compound can serve as a foundational building block for unprecedented chemical architectures. Its intrinsic three-dimensionality, stemming from the sp³-hybridized stereocenter, makes it an attractive starting point for moving beyond flat, 2D molecules, a key goal in modern medicinal chemistry.
In fragment-based drug discovery (FBDD), this compound could act as a 3D scaffold. acs.org The two distinct aromatic rings and the amine provide vectors for elaboration in different directions, allowing for the systematic exploration of the chemical space around a biological target. acs.org
Furthermore, the strategic application of multicomponent reactions or reaction cascades starting from this molecule could enable the rapid assembly of highly complex structures in a single step. mdpi.com This could lead to the discovery of novel polycyclic or cage-like molecules with unique biological or material properties. The synthesis of complex chiral amines is crucial for the development of new pharmaceuticals, and this building block is well-positioned to contribute to libraries of novel compounds for biological screening. chemistryworld.comnih.gov
Q & A
Basic Question: What are the primary synthetic routes for alpha-(3-Bromophenyl)benzylamine, and how can purity be optimized?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-bromobenzyl bromide with benzylamine derivatives under controlled conditions. For example, boronic acid intermediates (e.g., generated via Suzuki-Miyaura coupling) may be used to introduce the bromophenyl group while preserving the benzylamine backbone . Purity optimization requires chromatographic techniques (e.g., HPLC) and recrystallization using solvents like ethanol or dichloromethane. Characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity and rule out byproducts .
Basic Question: How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Key properties include melting point, solubility, and stability. Differential Scanning Calorimetry (DSC) determines melting points (e.g., ~99–102°C for related bromophenyl compounds) . Solubility profiles should be tested in polar (e.g., DMSO) and nonpolar solvents. Stability under varying pH and temperature conditions can be assessed via accelerated degradation studies using UV-Vis spectroscopy. Hyperpolarized NMR (as in ) is effective for studying binding dynamics and degradation pathways .
Advanced Question: What experimental designs are suitable for studying the pharmacological effects of this compound?
Methodological Answer:
In vivo models (e.g., murine feeding assays) can evaluate anorectic or neuromodulatory effects, similar to benzylamine derivatives . Dose-response studies should incorporate pretreatment with amine oxidase inhibitors (e.g., pargyline) to assess enzymatic interactions. Behavioral assays (e.g., open-field tests) paired with tissue-specific enzyme activity measurements (e.g., MAO-B assays) can elucidate mechanisms .
Advanced Question: How does the 3-bromo substituent influence binding affinity to biological targets?
Methodological Answer:
The electron-withdrawing bromo group enhances binding to enzymes like leucyl-tRNA synthetase by modulating electronic effects. Docking studies (AutoDock Vina) and molecular dynamics simulations can predict binding modes. Experimentally, competitive binding assays using hyperpolarized NMR (e.g., TFBC competition experiments) quantify affinity changes relative to unsubstituted benzylamine .
Advanced Question: How should researchers address contradictions in data on substituent effects for benzylamine derivatives?
Methodological Answer:
For example, shows that aromatic substituents in benzylamine do not enhance anorectic potency. To resolve contradictions, perform comparative studies with structurally analogous compounds (e.g., 3-bromo vs. 4-bromo derivatives) under identical conditions. Pair in vitro enzyme inhibition assays (e.g., MAO activity) with in vivo behavioral metrics to decouple substituent effects from pharmacokinetic factors .
Advanced Question: What methodologies are recommended for studying reaction mechanisms involving this compound?
Methodological Answer:
ReactIR spectroscopy tracks reaction intermediates in real-time, particularly for amine additions to α,β-unsaturated carbonyls. For example, ReactIR data can distinguish 1,2- vs. 1,4-addition pathways, as seen in benzylamine reactions with crotonaldehyde . Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states and validate experimental kinetics .
Advanced Question: How can biocatalytic approaches be optimized for synthesizing or modifying this compound?
Methodological Answer:
Microbial reduction (e.g., using Clostridium sporogenes) may face challenges due to detection limits or substrate specificity. Optimize reaction conditions (pH, temperature) via Design of Experiments (DoE) and use LC-MS for sensitive product detection. Alternative enzymes (e.g., engineered transaminases) can improve yield and stereoselectivity .
Advanced Question: How can alpha-diversity metrics from microbiome studies inform toxicity assessments of this compound?
Methodological Answer:
In toxicity studies, use 16S rRNA sequencing (Illumina platforms) to analyze gut microbiota diversity changes post-exposure. Alpha-diversity indices (Shannon, Simpson) quantify microbial richness, while beta-diversity (weighted UniFrac) identifies structural shifts. Pair with metabolomics (GC-MS) to correlate microbial changes with metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
